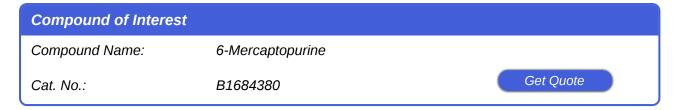


6-Mercaptopurine: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Mercaptopurine (6-MP) is a cornerstone antimetabolite drug with profound applications in the treatment of acute lymphoblastic leukemia and autoimmune diseases. Its efficacy is intrinsically linked to its molecular structure and chemical properties, which dictate its metabolic activation, mechanism of action, and pharmacokinetic profile. This technical guide provides an in-depth analysis of the core molecular and chemical characteristics of **6-mercaptopurine**, offering a valuable resource for researchers, scientists, and professionals involved in drug development and cancer research. The guide summarizes key quantitative data in structured tables, presents detailed experimental methodologies, and utilizes visualizations to illustrate complex pathways and workflows.

Molecular Structure

6-Mercaptopurine is a synthetic purine analogue, structurally related to the endogenous purine bases adenine and hypoxanthine. The core of its structure is a purine ring system, with a thiol (-SH) group substituted at the C6 position, which is crucial for its biological activity.

Table 1: Molecular Identifiers of 6-Mercaptopurine



Identifier	Value
IUPAC Name	3,7-dihydropurine-6-thione[1]
CAS Number	50-44-2 (anhydrous)[1]
Molecular Formula	C ₅ H ₄ N ₄ S[1]
Molecular Weight	152.18 g/mol [1]
SMILES	C1=NC2=C(N1)C(=S)N=CN2[1]
InChI Key	GLVAUDGFNGKCSF-UHFFFAOYSA-N[1]

6-Mercaptopurine can exist in tautomeric forms, primarily as the thione (C=S) form, which is the predominant tautomer under physiological conditions, and the thiol (-SH) form. It is commercially available as both an anhydrous powder and a monohydrate crystalline solid.

Chemical Properties

The chemical properties of **6-mercaptopurine** influence its solubility, stability, and interaction with biological systems.

Table 2: Physicochemical Properties of **6-Mercaptopurine**

Property	Value
Appearance	Yellow crystalline powder[2]
Melting Point	313-314 °C (decomposes)[2]
рКа	pKa1: 7.77, pKa2: 11.17[3]
Solubility	
Water	Practically insoluble[4]
Ethanol	Soluble in hot ethanol[2]
DMSO	Soluble[5]
Alkaline Solutions	Soluble with slow decomposition[3]



Table 3: Spectroscopic Data of 6-Mercaptopurine

Spectroscopic Technique	Key Features
UV-Vis Spectroscopy	λmax (Methanol): 325 nm[6]
λmax (0.1N HCl): 312 nm[6]	
Infrared (IR) Spectroscopy	N-H stretching: ~3095 cm ⁻¹
C=N stretching: ~1614 cm ⁻¹	
C=C stretching (aromatic): ~1577 and 1471 cm ⁻¹ [6]	

Mechanism of Action and Metabolic Pathway

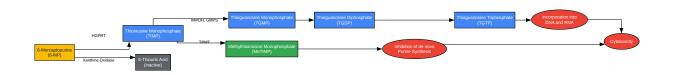
6-Mercaptopurine is a prodrug that requires intracellular activation to exert its cytotoxic effects. Its mechanism of action is multifaceted, primarily involving the disruption of de novo purine biosynthesis and incorporation into nucleic acids.

The metabolic activation of 6-MP begins with its conversion to thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TIMP is a pivotal metabolite that can follow several pathways:

- Inhibition of Purine Synthesis: TIMP inhibits several enzymes in the de novo purine synthesis
 pathway, including phosphoribosyl pyrophosphate amidotransferase, leading to a depletion
 of purine nucleotides necessary for DNA and RNA synthesis.
- Conversion to Thioguanine Nucleotides: TIMP can be further metabolized to thioguanosine monophosphate (TGMP) and subsequently to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP). These thioguanine nucleotides can be incorporated into DNA and RNA, leading to cytotoxicity.
- Inactivation Pathways: 6-MP and its metabolites can be inactivated by two major enzymes: thiopurine S-methyltransferase (TPMT), which methylates TIMP to methylthioinosine monophosphate (MeTIMP), and xanthine oxidase (XO), which oxidizes 6-MP to 6-thiouric acid.



The interplay between these activation and inactivation pathways determines the overall therapeutic efficacy and toxicity of **6-mercaptopurine**.



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Figure 1: Metabolic pathway of **6-mercaptopurine**. Max Width: 760px.

Experimental Protocols

Determination of 6-Mercaptopurine in Human Plasma by HPLC-UV

This protocol describes a high-performance liquid chromatography (HPLC) method with UV detection for the quantification of **6-mercaptopurine** in human plasma.

Methodology:

- Sample Preparation:
 - To 100 μL of human plasma, add 500 μL of ice-cold methanol to precipitate proteins.
 - Vortex the mixture thoroughly.
 - Centrifuge at 15,000 x g for 5 minutes.
 - Collect the supernatant for analysis.
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 5 μm, 25 cm x 4.6 mm i.d.).[2]







o Mobile Phase: A mixture of methanol and water (90:10, v/v).[2]

• Flow Rate: 1.0 mL/min.[2]

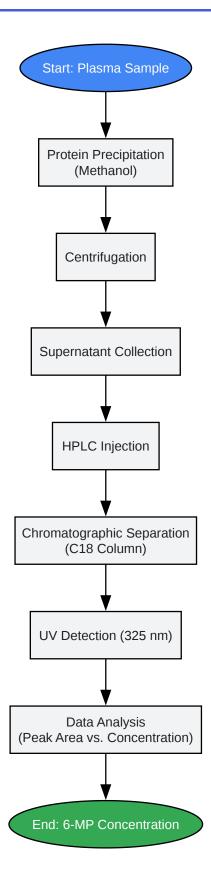
o Detection: UV detector set at 325 nm.[2]

Injection Volume: 20 μL.

• Quantification:

 A calibration curve is constructed by plotting the peak area of 6-mercaptopurine against known concentrations.





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Figure 2: Experimental workflow for HPLC analysis of 6-MP. Max Width: 760px.



Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of **6-mercaptopurine** on a cancer cell line.

Methodology:

- Cell Seeding:
 - \circ Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium.[5]
 - Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]
- Compound Treatment:
 - Prepare serial dilutions of 6-mercaptopurine in the culture medium.
 - Replace the medium in the wells with 100 μL of the diluted 6-MP solutions. Include a
 vehicle control (medium with DMSO).[5]
 - Incubate for a desired period (e.g., 24, 48, or 72 hours).[5]
- MTT Addition and Formazan Solubilization:
 - Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[5]
 - \circ Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.[5]
- Absorbance Measurement:
 - Read the absorbance at 570 nm using a microplate reader.[5]
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the
 concentration of drug that inhibits 50% of cell growth) can be determined by plotting cell
 viability against the log of the drug concentration.



Conclusion

This technical guide has provided a detailed overview of the molecular structure and chemical properties of **6-mercaptopurine**. A thorough understanding of these fundamental characteristics is paramount for the rational design of new therapeutic strategies, the optimization of existing treatment regimens, and the development of novel analytical methods. The provided data, protocols, and visualizations serve as a comprehensive resource for the scientific community engaged in the study and application of this vital anticancer and immunosuppressive agent.

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